Tetracycline Hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A naphthacene antibiotic that inhibits AMINO ACYL TRNA binding during protein synthesis.
C22H24N2O8.HCl
C22H25ClN2O8
Tetracycline hydrochloride
CAS No.: 64-75-5
Cat. No.: VC0000394
Molecular Formula: C22H24N2O8.ClH
C22H24N2O8.HCl
C22H25ClN2O8
Molecular Weight: 480.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 64-75-5 |
---|---|
Molecular Formula | C22H24N2O8.ClH C22H24N2O8.HCl C22H25ClN2O8 |
Molecular Weight | 480.9 g/mol |
IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15-,21+,22-;/m0./s1 |
Standard InChI Key | YCIHPQHVWDULOY-FMZCEJRJSA-N |
Isomeric SMILES | C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
SMILES | CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Canonical SMILES | CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Melting Point | 417 °F (decomposes) (NTP, 1992) |
Chemical Structure and Properties
Molecular Structure
Tetracycline hydrochloride possesses a complex four-ring structure characteristic of the tetracycline class. Crystallographic studies have revealed that it exists in an orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters a = 10.9300(9) Å, b = 12.7162(11) Å, and c = 15.7085(13) Å . The molecule displays extensive intramolecular hydrogen bonding, which significantly contributes to its three-dimensional conformation and stability. These hydrogen bonds involve most of the potential donors and acceptors within the molecule, creating a rigid framework that is essential for its biological activity . The chloride anion serves as an acceptor for all intermolecular hydrogen bonds, further stabilizing the crystal structure.
The tetracycline molecule contains multiple functional groups, including hydroxyl, carbonyl, and amino groups, arranged around its naphthacene core. This arrangement creates numerous potential sites for interaction with biological targets. The protonated form of tetracycline hydrochloride has been precisely characterized through free refinement of all hydrogen atoms, establishing the major tautomeric form without prejudice . This structural information is crucial for understanding the compound's behavior in biological systems and its interactions with protein targets.
Physical and Chemical Properties
Tetracycline hydrochloride appears as a yellow crystalline solid with a molecular weight of 480.89 g/mol . It exhibits moderate water solubility, which is important for its pharmaceutical formulation and biological availability. The compound has a density of 1.463 Mg m⁻³ as determined by crystallographic studies . The presence of multiple hydroxyl and carbonyl groups contributes to its hydrophilic nature, while the naphthacene ring system provides a degree of hydrophobicity, resulting in amphiphilic properties that influence its distribution in biological systems.
Table 2.1: Physical and Chemical Properties of Tetracycline Hydrochloride
Property | Value |
---|---|
Chemical Formula | C₂₂H₂₅N₂O₈⁺·Cl⁻ |
Molecular Weight | 480.89 g/mol |
Appearance | Yellow crystalline solid |
Crystal System | Orthorhombic, P2₁2₁2₁ |
Unit Cell Parameters | a = 10.9300(9) Å, b = 12.7162(11) Å, c = 15.7085(13) Å |
Volume | 2183.3(3) ų |
Density | 1.463 Mg m⁻³ |
Absorption Coefficient | 0.23 mm⁻¹ (Synchrotron radiation, λ = 0.6883 Å) |
The stability of tetracycline hydrochloride is influenced by environmental factors such as pH, temperature, and exposure to light. The compound is known to undergo degradation under alkaline conditions and upon exposure to strong light, leading to the formation of various degradation products with potentially altered biological activities. This sensitivity necessitates proper storage and handling conditions to maintain its therapeutic efficacy.
Mechanism of Action
Protein Synthesis Inhibition
Tetracycline hydrochloride exerts its antibacterial effects primarily by inhibiting protein synthesis in susceptible bacteria. It achieves this by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site . This interference disrupts the elongation phase of protein synthesis, effectively halting the growth and reproduction of bacteria. The selectivity of tetracycline for bacterial ribosomes over mammalian ribosomes contributes to its therapeutic index, allowing for effective antimicrobial activity with relatively limited toxicity to host cells.
The binding of tetracycline hydrochloride to bacterial ribosomes is reversible, which classifies it as a bacteriostatic rather than bactericidal agent in most cases. This means that tetracycline typically prevents bacterial growth and reproduction rather than directly killing the bacteria. The bacteriostatic nature of tetracycline hydrochloride has implications for its clinical use, particularly in combination therapy strategies and in the treatment of infections in immunocompromised patients.
Protein Binding Interactions
Research has demonstrated significant interactions between tetracycline hydrochloride and various proteins, which influence its pharmacokinetics and biological activity. A comparative study examining the interaction of tetracycline with human serum albumin (HSA), bovine serum albumin (BSA), and Escherichia coli alkaline phosphatase (AP) revealed substantial differences in binding affinity . The association constant at 298 K was found to be two orders of magnitude lower in BSA/HSA compared to AP, although the number of binding sites was consistently one in each case . This differential binding has implications for the drug's distribution, metabolism, and excretion in different biological systems.
Fluorescence resonance energy transfer (FRET) and molecular docking studies have been employed to identify specific tryptophan residues and other amino acids in proteins that participate in the binding process with tetracycline hydrochloride . Low-temperature phosphorescence spectra of tryptophan residues in free proteins and in protein-tetracycline complexes have further clarified the role of these residues in the binding mechanism. The rotational correlation time of bound tetracycline, determined from time-resolved anisotropy measurements, provides insights into the mobility of the drug within these protein complexes .
Table 3.1: Protein Binding Parameters of Tetracycline Hydrochloride
Protein | Association Constant at 298 K | Number of Binding Sites | Main Interaction Mechanism |
---|---|---|---|
Human Serum Albumin (HSA) | Lower by two orders of magnitude compared to AP | 1 | FRET with tryptophan residues |
Bovine Serum Albumin (BSA) | Lower by two orders of magnitude compared to AP | 1 | FRET with tryptophan residues |
E. coli Alkaline Phosphatase (AP) | Higher by two orders of magnitude compared to BSA/HSA | 1 | Direct binding with active site |
Medical Uses and Applications
Approved Clinical Indications
Tetracycline hydrochloride is employed in the treatment of a wide variety of bacterial infections due to its broad-spectrum activity. One of its primary uses is in the management of acne vulgaris, where it works by reducing the population of Propionibacterium acnes and decreasing inflammation . Beyond dermatological applications, tetracycline hydrochloride is effective against respiratory tract infections, urinary tract infections, and sexually transmitted diseases caused by susceptible organisms. Its effectiveness extends to both gram-positive and gram-negative bacteria, making it a versatile option in the antimicrobial armamentarium.
In addition to its direct antibacterial properties, tetracycline hydrochloride can be used in combination with anti-ulcer medications to treat certain types of stomach ulcers, particularly those associated with Helicobacter pylori infection . This combinatorial approach highlights the versatility of tetracycline hydrochloride in addressing complex medical conditions with multiple pathogenic factors. The broad utility of tetracycline hydrochloride in different tissue types and against various pathogens underscores its continued relevance in clinical practice.
Condition | Adult Dosage | Pediatric Dosage | Administration Timing |
---|---|---|---|
General Bacterial Infections | 250-500 mg, 2-4 times daily | Based on weight and condition | 1 hour before or 2 hours after meals |
Acne | 500-1000 mg daily, divided doses | Not recommended for children under 8 | 1 hour before or 2 hours after meals |
H. pylori (with anti-ulcer medications) | 500 mg, 4 times daily | Based on weight and condition | With anti-ulcer medications as directed |
Severe Infections | Up to 500 mg, 4 times daily | Based on weight and condition | 1 hour before or 2 hours after meals |
It is imperative to complete the full prescribed course of tetracycline hydrochloride, even if symptoms improve before the medication is finished. Premature discontinuation may result in a relapse of the infection and potentially contribute to the development of antibiotic resistance . Consistent timing of doses throughout the day helps maintain effective blood levels of the antibiotic.
Pharmacokinetics and Protein Binding
Absorption and Distribution
Once absorbed, tetracycline hydrochloride distributes widely throughout the body, achieving therapeutic concentrations in most tissues and body fluids. The drug's ability to penetrate various biological barriers varies, with good penetration into synovial, pleural, and peritoneal fluids. Tetracycline hydrochloride also crosses the placental barrier, which has implications for its use during pregnancy. The distribution of tetracycline hydrochloride is influenced by its binding to plasma proteins, particularly albumin, which affects the amount of free drug available for antibacterial action and tissue penetration.
Category | Details | Risk Level | Population Affected |
---|---|---|---|
Reproductive Toxicity | May damage the unborn child (H360D) | High | Pregnant women |
Lactation Effects | May cause harm to breast-fed children (H362) | High | Nursing mothers and infants |
Target Organ Toxicity | May cause damage through prolonged/repeated exposure (H373) | Moderate | Long-term users |
Specific Organs Affected | Gastrointestinal tract, Nervous system, Skin, Teeth | Varies | All users, particularly with extended use |
Dental Effects | Permanent discoloration of developing teeth | High | Children under 8 years |
Hypersensitivity | Allergic reactions | Varies | Susceptible individuals |
The safety profile of tetracycline hydrochloride requires thorough patient assessment before prescription and continued monitoring during treatment to minimize adverse outcomes. Alternative antibiotics should be considered for pregnant women, nursing mothers, young children, and patients with significant hepatic impairment or known hypersensitivity to tetracyclines.
Environmental Impact
Ecotoxicological Profile
Tetracycline hydrochloride presents significant environmental concerns due to its persistence and potential toxicity to aquatic organisms. Studies have demonstrated that this antibiotic is very toxic to aquatic life (H400) and can cause long-lasting harmful effects in aquatic ecosystems (H410) . The ecotoxicological profile of tetracycline hydrochloride reveals varying levels of toxicity to different aquatic species, with particularly pronounced effects on algae and cyanobacteria. For instance, the EC50 (concentration causing effects in 50% of the population) for Microcystis aeruginosa, a blue-green algae, is remarkably low at 0.09 mg/L after a 7-day exposure period . This indicates high sensitivity of certain primary producers to tetracycline contamination.
Other algal species show different sensitivity levels, with Anabaena flos-aquae exhibiting an EC50 of 6.2 mg/L and Pseudokirchneriella subcapitata showing an EC50 of 3.31 mg/L after 72 hours of exposure . The no observed effect concentration (NOEC) values for these species are 2.5 mg/L and 0.032 mg/L, respectively, highlighting the potential for chronic effects at relatively low concentrations . Additionally, tetracycline hydrochloride demonstrates toxicity to microorganisms involved in biological treatment processes, with an EC50 of 0.08 mg/L in respiration inhibition tests, suggesting potential interference with wastewater treatment efficacy .
Environmental Persistence and Mitigation Strategies
The environmental persistence of tetracycline hydrochloride poses challenges for ecosystem health, particularly in areas with agricultural runoff or inadequate pharmaceutical waste management. This antibiotic has been assigned an M-Factor (a multiplying factor applied to the concentration of a substance classified as hazardous to the aquatic environment) of 10 for acute aquatic toxicity and 1 for chronic aquatic toxicity, reflecting its significant environmental impact potential . The persistence of tetracycline in soil and water systems can lead to prolonged exposure of non-target organisms and potentially contribute to the development of antibiotic resistance in environmental bacterial populations.
Table 7.1: Ecotoxicological Data for Tetracycline Hydrochloride
Test Organism | Endpoint | Value | Exposure Time | Test Type |
---|---|---|---|---|
Anabaena flos-aquae (cyanobacterium) | EC50 | 6.2 mg/L | 72 h | Growth inhibition |
Anabaena flos-aquae (cyanobacterium) | NOEC | 2.5 mg/L | 72 h | Growth inhibition |
Pseudokirchneriella subcapitata (green algae) | EC50 | 3.31 mg/L | 72 h | Growth inhibition |
Pseudokirchneriella subcapitata (green algae) | NOEC | 0.032 mg/L | 72 h | Growth inhibition |
Microcystis aeruginosa (blue-green algae) | EC50 | 0.09 mg/L | 7 d | Growth inhibition |
Microorganisms (activated sludge) | EC50 | 0.08 mg/L | 3 h | Respiration inhibition |
Mitigation strategies to address the environmental impact of tetracycline hydrochloride include improved wastewater treatment technologies specifically designed to remove antibiotics, proper disposal practices for unused medications, and the development of more environmentally friendly alternatives. Advanced oxidation processes, adsorption techniques, and biological treatment systems tailored to remove pharmaceutical compounds represent promising approaches to reducing environmental contamination. Additionally, prudent use of tetracycline hydrochloride in medical and veterinary contexts can help minimize unnecessary environmental release.
Current Research and Future Directions
Structural and Binding Studies
Advanced research into the structural characteristics and binding properties of tetracycline hydrochloride continues to provide valuable insights for drug development and optimization. Recent crystallographic studies using high-intensity synchrotron radiation have enabled the precise characterization of tetracycline hydrochloride's molecular structure, including the detailed mapping of hydrogen bonding patterns and identification of key structural features that influence its biological activity . These studies have established the major tautomeric form of the protonated tetracycline molecule and revealed extensive intramolecular hydrogen bonding networks that contribute to its stability and functional properties .
Investigations into the interactions between tetracycline hydrochloride and various proteins have advanced our understanding of its pharmacokinetic behavior and mechanisms of action. Techniques such as fluorescence resonance energy transfer (FRET), time-resolved anisotropy, and molecular docking have been employed to characterize these interactions at the molecular level . The comparison of tetracycline's binding to human and bovine serum albumins with its binding to bacterial enzymes like alkaline phosphatase provides valuable information about the selectivity and specificity of these interactions . Such detailed structural and binding studies lay the groundwork for the rational design of improved tetracycline derivatives with enhanced therapeutic properties.
Novel Applications and Therapeutic Approaches
Beyond its traditional use as an antibiotic, tetracycline hydrochloride is being investigated for various novel applications in medicine and biotechnology. Recent research has explored the potential of tetracycline hydrochloride in gene regulation systems, where it can function as a molecular switch to control gene expression in engineered biological systems. The tetracycline-controlled transcriptional activation system represents a significant advancement in molecular biology and has applications in gene therapy, biotechnology, and basic research.
Emerging evidence suggests potential roles for tetracycline hydrochloride in non-infectious conditions, including inflammatory disorders, neurodegenerative diseases, and cancer. The anti-inflammatory and immunomodulatory effects of tetracycline derivatives, independent of their antimicrobial activities, have garnered increasing attention. Additionally, the ability of tetracyclines to inhibit matrix metalloproteinases has implications for conditions involving tissue remodeling and degradation. These diverse non-antimicrobial applications highlight the multifaceted nature of tetracycline hydrochloride and its potential contributions to various fields of medicine beyond infectious disease management.
Table 8.1: Novel Research Directions for Tetracycline Hydrochloride
Research Area | Potential Applications | Current Research Status | Challenges |
---|---|---|---|
Structural Optimization | Enhanced antibiotics with reduced resistance | Active investigation | Complex structure-activity relationships |
Protein Binding Studies | Improved pharmacokinetic properties | Advanced techniques being applied | Protein specificity and selectivity |
Gene Regulation | Controllable gene expression systems | Established technology, ongoing refinement | Off-target effects, tight regulation |
Anti-inflammatory Applications | Treatment of inflammatory disorders | Preclinical and early clinical studies | Distinguishing from antimicrobial effects |
Neurodegenerative Diseases | Neuroprotective strategies | Emerging research area | Blood-brain barrier penetration |
Cancer Research | Potential antitumor activities | Preliminary investigations | Specificity for cancer cells |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume